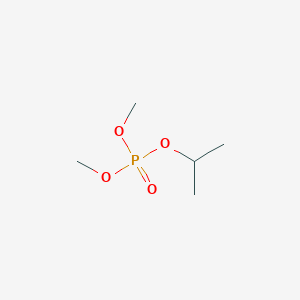![molecular formula C10H11NO2S B14601259 4-Acetyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one CAS No. 61190-58-7](/img/structure/B14601259.png)
4-Acetyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one is a heterocyclic compound that belongs to the class of thienoazepines This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[3,2-b]azepine derivative with an acetylating agent such as acetic anhydride in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization and acetylation.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thieno ring or the azepine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
4-Acetyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one has been explored for various scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with anti-inflammatory, anti-cancer, or antimicrobial properties.
Material Science:
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-Acetyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by forming a stable complex with the active site, thereby preventing substrate binding. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]pyridine: Another heterocyclic compound with a similar fused ring system but with a nitrogen atom in place of the azepine ring.
Thieno[2,3-d]pyrimidine: Contains a fused thieno ring with a pyrimidine moiety, exhibiting different chemical properties and biological activities.
Uniqueness
4-Acetyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct electronic properties and reactivity, making it valuable for specialized applications in medicinal chemistry and material science .
Properties
CAS No. |
61190-58-7 |
|---|---|
Molecular Formula |
C10H11NO2S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
4-acetyl-7,8-dihydro-6H-thieno[3,2-b]azepin-5-one |
InChI |
InChI=1S/C10H11NO2S/c1-7(12)11-8-5-6-14-9(8)3-2-4-10(11)13/h5-6H,2-4H2,1H3 |
InChI Key |
QKXBPUPENSSWEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)CCCC2=C1C=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)acetate](/img/structure/B14601198.png)
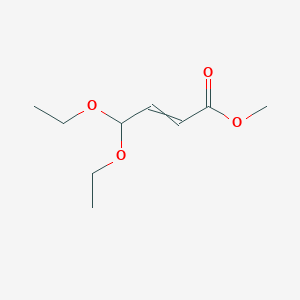
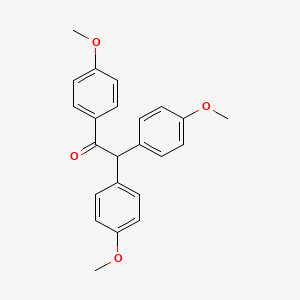

![1,4-Dithiaspiro[4.4]nonane 1-oxide](/img/structure/B14601226.png)

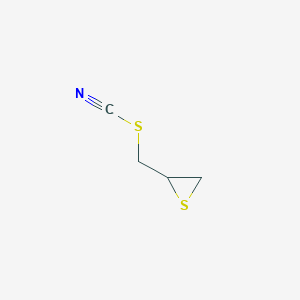
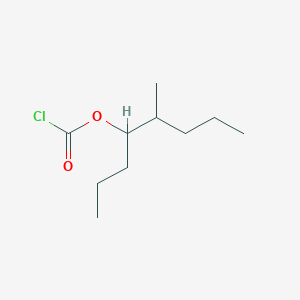
![4-[4-(Morpholin-4-yl)phenyl]butanoic acid](/img/structure/B14601265.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine)](/img/structure/B14601267.png)
![2-(Butane-1-sulfinyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14601271.png)

